4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide
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Overview
Description
4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is a chemical compound with the molecular formula C12H9Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridinyl group and a chlorobenzohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 6-chloropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its effects on different biological systems to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials. Its chemical properties make it suitable for applications in the manufacturing of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide can be compared with other similar compounds, such as:
4-chloro-N’-(6-chloropyridin-2-yl)benzohydrazide: This compound is structurally similar but lacks the methyl group on the hydrazide moiety. The presence of the methyl group in 4-chloro-N’-(6-chloropyridin-2-yl)-N’-methylbenzohydrazide may influence its chemical properties and biological activities.
6-chloropyridin-2-yl)benzohydrazide: This compound lacks the chlorine atom on the benzene ring. The absence of the chlorine atom may affect its reactivity and interactions with molecular targets.
N’-methylbenzohydrazide: This compound lacks both the chloropyridinyl and chlorobenzene groups
Properties
IUPAC Name |
4-chloro-N'-(6-chloropyridin-2-yl)-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-18(12-4-2-3-11(15)16-12)17-13(19)9-5-7-10(14)8-6-9/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQKAYFXPOZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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